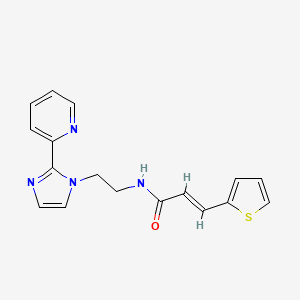
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Structural Characteristics
The compound is characterized by a complex structure that includes:
- Pyridine and imidazole rings, which are known for their roles in biological systems.
- A thiophene moiety that contributes to its electronic properties.
The molecular formula is C15H16N4S with a molecular weight of approximately 284.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of the imidazole ring via cyclization.
- Alkylation with pyridine derivatives.
- Introduction of the thiophene group through coupling reactions.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and thiophene have been evaluated against various bacterial strains, including Staphylococcus aureus. The structure–activity relationship (SAR) indicates that modifications in the thiophene and imidazole rings can enhance antimicrobial potency.
| Compound | Activity (MIC μg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
The compound has shown promise in anticancer assays, particularly against various cancer cell lines. The mechanism of action may involve:
- Induction of apoptosis.
- Inhibition of cell proliferation through cell cycle arrest.
Research findings indicate that the compound significantly reduces cell viability in tested cancer cell lines with IC50 values ranging from 5 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
The biological activity of this compound can be attributed to:
- Inhibition of key enzymes : Such as kinases involved in cancer progression.
- Interaction with DNA : Potential intercalation or groove binding leading to disruption of replication processes.
Case Studies
In a recent case study, a derivative of this compound was tested for its effects on fibrotic pathways in liver cells. The results indicated a significant reduction in collagen deposition, suggesting potential applications in treating fibrotic diseases.
Properties
IUPAC Name |
(E)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(7-6-14-4-3-13-23-14)19-9-11-21-12-10-20-17(21)15-5-1-2-8-18-15/h1-8,10,12-13H,9,11H2,(H,19,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZWDHEIIZCOO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














